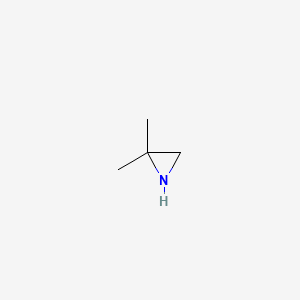
4-tert-Butylbenzhydrazid
Übersicht
Beschreibung
4-tert-Butylbenzhydrazide is a chemical compound that is part of the hydrazide family, known for its role in forming biologically active compounds across various fields of chemistry. It is related to 4-tert-butylphenol and 4-tert-butylcatechol, which are compounds with tert-butyl groups that influence their physical and chemical properties .
Synthesis Analysis
The synthesis of 4-tert-Butylbenzhydrazide derivatives has been explored in the context of creating potent urease inhibitors. These derivatives were synthesized through the condensation of aromatic aldehydes with commercially available 4-(tert-butyl)benzoic acid, resulting in good to excellent yields. The process was characterized using spectroscopic techniques such as HREI-MS and 1H-NMR .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-tert-butylcatechol, has been studied in various contexts. For instance, the crystal structure of a thiazol-2-amine derivative of 4-tert-butylcatechol was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and \u2160\u00b7\u00b7\u00b7\u2160 contacts that stabilize the three-dimensional network structure . Similarly, the molecular structure of 4-tert-butylpyrazoles was determined using X-ray and NMR spectroscopy, which provided insights into the buttressing effect of the 4-tert-butyl substituent .
Chemical Reactions Analysis
4-tert-Butylcatechol, a related compound, undergoes various chemical reactions, such as electrochemical oxidation in the presence of nucleophiles, leading to the formation of coumestan derivatives and methoxyquinones. These reactions involve mechanisms like 1,4-addition (Michael) and electro-decarboxylation . Additionally, the transformation of 4-tert-butylphenol by ferrate(VI) involves hydroxylation, benzene-ring cleavage, and radical coupling reactions, indicating a complex reaction pathway for the degradation of such compounds .
Physical and Chemical Properties Analysis
The introduction of tert-butyl side groups in polyimides derived from 4-tert-butylcatechol leads to a decrease in dielectric constant, low moisture absorption, and high glass transition temperatures, indicating that the tert-butyl group significantly affects the physical properties of these materials . The solubility and thermal stability of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol also highlight the influence of the tert-butyl group on the material properties .
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften
Schließlich kann 4-tert-Butylbenzhydrazid in der umweltwissenschaftlichen Forschung zur Entwicklung von Sensoren für den Nachweis von Schadstoffen verwendet werden. Seine Reaktivität mit bestimmten chemischen Gruppen kann genutzt werden, um empfindliche Detektionssysteme für die Umweltüberwachung zu schaffen.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von This compound, wie z. B. seine Reaktivität und Stabilität, um die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen voranzutreiben. Die Vielseitigkeit der Verbindung macht sie zu einem wertvollen Werkzeug für Forscher verschiedener Disziplinen .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-tert-butylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFQWDLRLHUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074747 | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43100-38-5 | |
| Record name | 4-tert-Butylbenzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43100-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043100385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tert-butylbenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-tert-Butylbenzhydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE762NHT78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-tert-Butylbenzhydrazide in the synthesis described in the research?
A1: 4-tert-Butylbenzhydrazide [] acts as a reactant in the synthesis of 3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene. It reacts with 5-nitroisophthaloyl dichloride in a refluxing chloroform solution to form the final product []. This suggests its utility in building more complex molecular structures containing the 1,3,4-oxadiazole ring system.
Q2: Can you provide the molecular formula and weight of 4-tert-Butylbenzhydrazide?
A2: While the research article [] uses 4-tert-Butylbenzhydrazide as a starting material, it doesn't explicitly state its molecular formula or weight. Based on its chemical name, we can deduce that its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol.
Q3: Does the research mention any spectroscopic data for 4-tert-Butylbenzhydrazide?
A3: Unfortunately, the provided research article [] focuses on the synthesis and characterization of the final product and doesn't include spectroscopic data for 4-tert-Butylbenzhydrazide. To obtain this information, one would need to consult other resources like chemical databases or publications specifically dedicated to characterizing this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)








